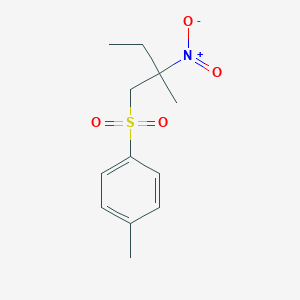
5-Ethyl-4-methylbenzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4-methylbenzene-1,2,3-triol is an aromatic compound with a benzene ring substituted with an ethyl group at the 5th position, a methyl group at the 4th position, and three hydroxyl groups at the 1st, 2nd, and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methylbenzene-1,2,3-triol can be achieved through several methods, including electrophilic aromatic substitution reactions. One common approach involves the nitration of a precursor compound followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl and methyl groups, followed by selective hydroxylation. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-4-methylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Applications De Recherche Scientifique
5-Ethyl-4-methylbenzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-4-methylbenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further modulating its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1,2,3-triol: Lacks the ethyl group at the 5th position, resulting in different chemical and biological properties.
5-Ethylbenzene-1,2,3-triol: Lacks the methyl group at the 4th position, leading to variations in reactivity and applications.
Benzene-1,2,3-triol: Lacks both the ethyl and methyl groups, making it a simpler structure with distinct properties.
Uniqueness
5-Ethyl-4-methylbenzene-1,2,3-triol is unique due to the specific arrangement of its substituents, which influences its reactivity, stability, and potential applications. The presence of both ethyl and methyl groups, along with three hydroxyl groups, provides a versatile platform for further chemical modifications and functionalization.
Propriétés
Numéro CAS |
66125-15-3 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-ethyl-4-methylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-3-6-4-7(10)9(12)8(11)5(6)2/h4,10-12H,3H2,1-2H3 |
Clé InChI |
SXQZRYBURBSQNP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
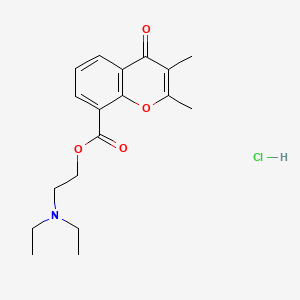
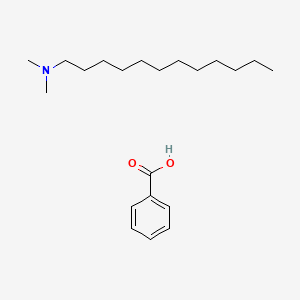
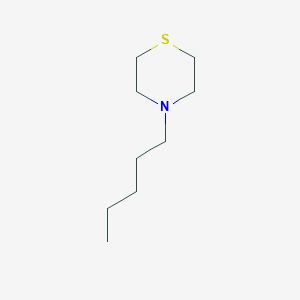
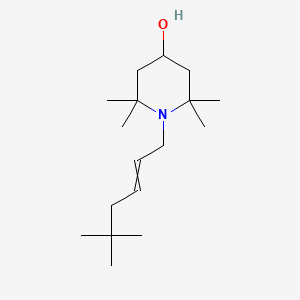
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
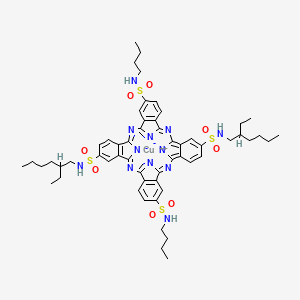
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
